molecular formula C15H10N2O2S B15079678 (2E)-2-[(5-methylfuran-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-[(5-methylfuran-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B15079678
M. Wt: 282.3 g/mol
InChI Key: WAUBSKZUFWHLFY-MDWZMJQESA-N
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Description

2-((5-METHYL-2-FURYL)METHYLENE)(1,3)THIAZOLO(3,2-A)BENZIMIDAZOL-3(2H)-ONE is a complex organic compound that belongs to the class of thiazolobenzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-METHYL-2-FURYL)METHYLENE)(1,3)THIAZOLO(3,2-A)BENZIMIDAZOL-3(2H)-ONE typically involves the condensation of 5-methyl-2-furaldehyde with a thiazolobenzimidazole derivative under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the imine group, converting it into an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, derivatives of this compound might be studied for their interactions with various biomolecules, such as proteins and nucleic acids.

Medicine

Medicinal chemistry applications could include the development of new drugs targeting specific diseases. Thiazolobenzimidazole derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In industry, this compound might be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. Molecular targets could include DNA, RNA, or proteins, and pathways involved might include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolobenzimidazole Derivatives: These compounds share a similar core structure and may exhibit similar biological activities.

    Furan Derivatives: Compounds containing the furan ring can have diverse chemical and biological properties.

    Imine Derivatives: These compounds contain the imine functional group and can participate in various chemical reactions.

Uniqueness

The uniqueness of 2-((5-METHYL-2-FURYL)METHYLENE)(1,3)THIAZOLO(3,2-A)BENZIMIDAZOL-3(2H)-ONE lies in its specific combination of functional groups and ring systems, which can confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C15H10N2O2S

Molecular Weight

282.3 g/mol

IUPAC Name

(2E)-2-[(5-methylfuran-2-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C15H10N2O2S/c1-9-6-7-10(19-9)8-13-14(18)17-12-5-3-2-4-11(12)16-15(17)20-13/h2-8H,1H3/b13-8+

InChI Key

WAUBSKZUFWHLFY-MDWZMJQESA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2

Origin of Product

United States

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